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Compound of Interest

5-Hydrazinoisophthalic acid
Compound Name:
hydrochloride

Cat. No.: B1284368

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical studies surrounding 5-
Hydrazinoisophthalic acid hydrochloride, a trifunctional molecule with significant potential
as a versatile building block in medicinal chemistry and materials science. This document
summarizes key computational data, outlines detailed experimental protocols for its synthesis,
and visualizes essential chemical pathways and workflows to support further research and
development.

Core Theoretical Studies

Theoretical investigations, primarily employing Density Functional Theory (DFT), offer profound
insights into the molecular structure, reactivity, and electronic properties of 5-
Hydrazinoisophthalic acid hydrochloride. These computational approaches are instrumental
in predicting the behavior of the molecule and guiding the design of new derivatives and
materials.

Molecular Geometry and Electronic Properties

Quantum chemical calculations are crucial for determining the three-dimensional structure and
electronic landscape of a molecule. For 5-Hydrazinoisophthalic acid hydrochloride, DFT
calculations provide a detailed picture of its geometry and the distribution of electrons, which
are fundamental to its chemical behavior. While specific computational studies on 5-
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Hydrazinoisophthalic acid hydrochloride are not extensively published, data from closely
related hydrazine derivatives, calculated at the B3LYP/6-31G(d,p) level of theory, can provide
valuable analogous insights.[1]

Below are representative theoretical data tables for a generic hydrazine derivative, illustrating
the type of information that can be obtained through DFT calculations.

Table 1: Selected Optimized Geometric Parameters (Bond Lengths and Angles) for a
Representative Hydrazine Derivative

Parameter Bond Length (A) Parameter Bond Angle (°)
C-N 1.373 C-N-N 118.5
N-N 1.353 H-N-N 115.2
C=0 1.235 O=C-C 123.4
C-C (aromatic) 1.405 C-C-C (aromatic) 120.0
O-H 0.972 C-O-H 108.9

Note: These values are illustrative and based on general data for similar structures. Specific
values for 5-Hydrazinoisophthalic acid hydrochloride would require dedicated
computational analysis.

Table 2: Calculated Electronic Properties for a Representative Hydrazine Derivative

Property Value
HOMO Energy -6.02 eV
LUMO Energy -3.31eV
HOMO-LUMO Gap (AE) 2.71eV
Dipole Moment 35D

Note: The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.[2] A
smaller gap suggests higher reactivity.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b1284368?utm_src=pdf-body
https://revues.imist.ma/index.php/morjchem/article/download/50346/27667/150228
https://www.benchchem.com/product/b1284368?utm_src=pdf-body
https://www.researchgate.net/publication/273293521_Synthesis_characterization_and_density_functional_theory_study_of_low_cost_hydrazone_sensitizers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1284368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Table 3: Mulliken Atomic Charges for a Representative Hydrazine Derivative

Atom Charge (e)
N (hydrazine) -0.428
N (hydrazine) -0.371
C (carbonyl) +0.550
O (carbonyl) -0.450
O (hydroxyl) -0.650
H (hydroxyl) +0.430

Note: Mulliken charge analysis helps in understanding the charge distribution within the
molecule and identifying potential sites for electrophilic and nucleophilic attack.[3]

Experimental Protocols

The synthesis of 5-Hydrazinoisophthalic acid hydrochloride is primarily achieved through a
nucleophilic aromatic substitution reaction. The following protocol provides a detailed
methodology for its preparation.

Synthesis of 5-Hydrazinoisophthalic Acid Hydrochloride

Materials:

5-Chloroisophthalic acid

Hydrazine hydrate (80%)

Ethanol

Concentrated Hydrochloric Acid (HCI)

Deionized water

Procedure:
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e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, dissolve 5-chloroisophthalic acid in ethanol.

» Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate dropwise
at room temperature.

o Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the
reaction can be monitored by thin-layer chromatography (TLC).

o Cooling and Precipitation: After the reaction is complete, cool the mixture to room
temperature. The product, 5-hydrazinoisophthalic acid, may precipitate out of the solution.

 Acidification: Slowly add concentrated hydrochloric acid to the mixture until the pH is acidic
(pH 2-3). This will protonate the hydrazine group and facilitate the formation of the
hydrochloride salt.

« |solation: Collect the precipitated solid by vacuum filtration.

e Washing: Wash the solid with a small amount of cold ethanol to remove any unreacted
starting materials and impurities.

» Drying: Dry the product, 5-Hydrazinoisophthalic acid hydrochloride, in a vacuum oven at
60°C to a constant weight.

Characterization: The structure and purity of the synthesized compound can be confirmed
using various analytical techniques:

e Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR to elucidate the
chemical structure.

« Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -COOH, -
NH-NHs*, aromatic C-H).

e Mass Spectrometry (MS): To confirm the molecular weight of the compound.

o Elemental Analysis: To determine the elemental composition.
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Visualizing Chemical Logic and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate reaction pathways
and logical workflows in theoretical studies.
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Figure 1: Synthesis Pathway of 5-Hydrazinoisophthalic Acid Hydrochloride.
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Figure 2: Workflow for Theoretical Analysis of Molecular Properties.

Conclusion

5-Hydrazinoisophthalic acid hydrochloride stands out as a molecule of significant interest
for further chemical exploration. The theoretical data, while currently based on analogous
structures, underscores its potential reactivity and suitability for designing novel compounds.
The provided experimental protocol offers a reliable method for its synthesis, paving the way
for further research into its applications in drug development and materials science. The
visualized workflows aim to clarify the logical steps in both its synthesis and theoretical
examination, providing a solid foundation for future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1284368?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1284368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

